1-Benzhydryl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea

Description

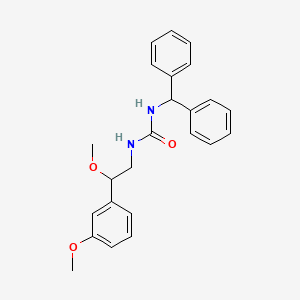

1-Benzhydryl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea is a urea derivative characterized by a benzhydryl group (diphenylmethyl) attached to the urea nitrogen and a branched ethyl chain substituted with two methoxy groups at distinct positions. The molecule’s structure includes:

- Urea core: Provides hydrogen-bonding capacity via two NH groups and a carbonyl oxygen.

- Benzhydryl substituent: A bulky, lipophilic group that may influence solubility, crystallinity, and intermolecular interactions.

Properties

IUPAC Name |

1-benzhydryl-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3/c1-28-21-15-9-14-20(16-21)22(29-2)17-25-24(27)26-23(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-16,22-23H,17H2,1-2H3,(H2,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISAZUHUKDVDPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea typically involves the reaction of benzhydrylamine with an appropriate isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Benzhydrylamine} + \text{Isocyanate Derivative} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents may also be optimized to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride for methoxy group substitution.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural and Functional Group Analysis

The following urea-based analogs are compared based on substituents, molecular features, and inferred properties:

Key Observations:

Hydrogen Bonding: All compounds retain the urea core’s hydrogen-bonding capacity (NH donors, carbonyl acceptor). The dual methoxy groups in the main compound may participate in additional hydrogen bonding or dipole interactions, as noted in studies of methoxy-substituted aromatics .

Electronic Effects : The nitro group in ’s compound introduces strong electron-withdrawing effects, which could stabilize the urea against hydrolysis compared to methoxy groups (electron-donating) in the main compound .

Intermolecular Interactions and Crystallinity

- Crystal Packing : The bulky benzhydryl group in the main compound may hinder close packing, reducing melting points compared to planar benzimidazole derivatives. Hydrogen-bonding patterns, analyzed via graph set theory (), could differ significantly due to steric effects .

- Solubility : The dual methoxy groups in the main compound may enhance solubility in polar aprotic solvents (e.g., DMSO) relative to the nitro-substituted analog (), which is less polar despite its electron-withdrawing nitro group .

Biological Activity

1-Benzhydryl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea is an organic compound belonging to the class of urea derivatives. Its unique molecular structure, which includes a benzhydryl group and methoxy substituents, suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 390.5 g/mol. The structural features include:

- Benzhydryl Group : Enhances lipophilicity and potential interactions with biological targets.

- Methoxy Substituents : May influence the compound's reactivity and solubility.

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₃₆N₂O₃ |

| Molecular Weight | 390.5 g/mol |

| CAS Number | 1797900-17-4 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study Findings :

- Inhibition Zones : The compound demonstrated inhibition zones ranging from 10 to 20 mm against selected bacterial strains, comparable to conventional antibiotics.

- Minimum Inhibitory Concentration (MIC) : MIC values ranged from 6 to 12.5 µg/mL, indicating potent antimicrobial activity against pathogens such as E. coli and S. aureus .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly regarding its cytotoxic effects on cancer cell lines.

Research Findings :

- Cytotoxicity Assays : The compound exhibited an IC50 value of approximately 0.13 µM against human leukemia cells (CEM), indicating strong cytotoxic effects .

- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, although further mechanistic studies are required.

Comparative Analysis with Analogous Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Benzhydryl-3-(o-tolyl)urea | Lacks methoxy substitution | Moderate antimicrobial activity |

| 1-Benzhydryl-3-(2-methoxyphenyl)urea | Contains a methoxyphenyl group | Enhanced anticancer activity |

| 1-Benzhydryl-3-(2-methoxy-2-(o-tolyl)ethyl)urea | Similar structure but different substituents | Notable antimicrobial effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.